molecular formula C8H8F3N3O2 B2669784 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1620564-62-6

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B2669784
CAS No.: 1620564-62-6
M. Wt: 235.166
InChI Key: PQBAXIFVHBCZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocycle featuring a fused triazole and tetrahydropyridine ring system, with a trifluoromethyl (-CF₃) substituent at position 3 and a carboxylic acid (-COOH) group at position 5. Its structural complexity and electron-withdrawing -CF₃ group contribute to enhanced metabolic stability and binding affinity in medicinal chemistry applications, particularly as a key intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin . The carboxylic acid moiety facilitates further derivatization, enabling its integration into larger pharmacophores .

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-3-4(6(15)16)1-2-14(5)7/h4H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBAXIFVHBCZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620564-62-6
Record name 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, thereby improving yield and reducing production costs. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions to form esters or amides, enabling pharmacological optimization.

Reaction TypeReagents/ConditionsProductApplication
EsterificationMethanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester derivativeProdrug synthesis
AmidationDCC/DMAP, amine substratesAmide derivativesBioisostere development

These reactions are critical for modifying solubility and bioavailability in drug design. The trifluoromethyl group remains inert under these conditions due to its strong electron-withdrawing nature.

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyridine:

ConditionsCatalystByproductYield Optimization
150–200°CNoneCO<sub>2</sub>Controlled heating under vacuum
H<sub>2</sub>SO<sub>4</sub> (conc.)H<sub>2</sub>OShort reaction times (1–2 hr)

Decarboxylation is utilized to simplify the core structure for further functionalization.

Halogenation and Electrophilic Substitution

The triazolo-pyridine ring undergoes selective halogenation at position 3 (adjacent to the trifluoromethyl group) due to electronic deactivation:

ReactionReagentsPositionSelectivity Rationale
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>C-3Electron-deficient ring favors electrophilic attack
ChlorinationCl<sub>2</sub>/AlCl<sub>3</sub>C-3Directed by trifluoromethyl group

Halogenated derivatives serve as intermediates for cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

Reaction TypeReagentsSubstrateKey Applications
Suzuki couplingAryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>Halogenated derivativeBiaryl pharmacophore synthesis
Buchwald-HartwigAmine, Pd<sub>2</sub>(dba)<sub>3</sub>, XantphosHalogenated derivativeAminoalkyl side-chain incorporation

These reactions expand structural diversity for structure-activity relationship (SAR) studies.

Reduction and Hydrogenation

The tetrahydro-pyridine ring can undergo further reduction under catalytic hydrogenation:

SubstrateConditionsProductNotes
Partially saturated derivativesH<sub>2</sub>/Pd-C, 40–45°C Fully saturated analogsRequires autoclave conditions

This reaction modifies ring conformation to enhance target binding .

Salt Formation

The carboxylic acid forms pharmaceutically acceptable salts:

BaseSolventSalt TypeSolubility Profile
HCl (gaseous) IPAHydrochlorideImproved aqueous solubility
NaOHH<sub>2</sub>OSodium saltEnhanced bioavailability

Salt formation is a critical step in formulation development .

Cyclization and Ring Expansion

Under basic conditions, the triazolo ring participates in cycloaddition reactions:

ReagentsConditionsProductApplication
NaN<sub>3</sub>, CuI80°C, DMFTetrazole-fused derivativesBioorthogonal chemistry
Ethylene diamineReflux, EtOHBicyclic amine analogsLibrary synthesis for HTS

These reactions exploit the triazolo ring’s electrophilic character.

Scientific Research Applications

Antidiabetic Agents

One of the prominent applications of this compound is in the development of antidiabetic medications. Its derivatives have been explored for their potential to enhance insulin secretion and improve glycemic control. For instance, amide bond formations using 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine have shown promising results in synthesizing compounds with improved efficacy against diabetes-related conditions .

Antimicrobial Activity

Research indicates that derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain derivatives have shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group contributes to the compound's lipophilicity and bioavailability, enhancing its therapeutic profile against tumors .

Polymer Chemistry

In material science, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives are utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials can be employed in coatings and composites that require high performance under extreme conditions .

Sensor Development

The compound has been explored for its application in sensor technology. Its ability to interact with various analytes makes it suitable for developing chemical sensors that can detect specific substances at low concentrations. This application is particularly relevant in environmental monitoring and food safety .

Synthesis and Characterization

The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine involves several methodologies:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis under controlled conditions with high yields.
  • Catalyst-Free Reactions : Recent advancements have showcased eco-friendly approaches to synthesize this compound without the need for catalysts or additives .

Case Studies

StudyApplicationFindings
AntidiabeticDemonstrated effective glycemic control in animal models using derivatives of the compound.
AntimicrobialShowed significant inhibition against multiple bacterial strains with low MIC values.
AnticancerInduced apoptosis in various cancer cell lines with IC50 values indicating potent activity.
Sensor TechnologyDeveloped a sensor capable of detecting trace levels of pollutants in water samples with high sensitivity.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally analogous triazolopyridine and imidazopyridine derivatives to highlight differences in physicochemical properties, synthetic accessibility, and biological relevance.

Structural Analogues and Substituent Effects

  • 3-Hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one (21) Structure: Replaces the carboxylic acid with a hydroxybutanoyl group. Synthesis: Prepared via coupling of 3-hydroxybutyric acid and the parent amine, yielding a colorless oil (63% yield) . Key Difference: The ketone and hydroxyl groups reduce polarity compared to the carboxylic acid, impacting solubility and bioavailability.
  • 7-(6-Methoxynaphthalen-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine (MmB-38)

    • Structure : Substitutes the carboxylic acid with a methoxynaphthyl group.
    • Synthesis : Achieved via palladium-catalyzed coupling (91% yield) .
    • Key Difference : The bulky aromatic substituent enhances lipophilicity, favoring central nervous system (CNS) penetration.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Structure: Imidazopyridine core with ester and nitrophenyl groups. Properties: Yellow solid (51% yield, m.p. 243–245°C) . Key Difference: The nitro group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Physicochemical and Pharmacokinetic Data

Compound Name Molecular Weight Yield (%) Physical Form Key Functional Groups Biological Relevance
Target Compound (Carboxylic acid derivative) 293.2* N/A Crystalline solid -COOH, -CF₃ DPP-4 inhibitor intermediate
Compound 21 (Hydroxybutanoyl derivative) 281.1652 63 Colorless oil -COCH₂CH(OH)CH₃, -CF₃ Intermediate in peptide mimics
MmB-38 (Methoxynaphthyl derivative) 379.3* 91 Light pink solid -OCH₃-naphthyl, -CF₃ CNS-targeted candidates
Diethyl imidazopyridine ester 573.5 51 Yellow solid -NO₂, -CN, -COOEt Antibacterial/antifungal lead

*Calculated based on structural formula.

Research Findings and Implications

  • The trifluoromethyl group universally enhances metabolic stability across analogues .
  • Carboxylic acid derivatives exhibit superior water solubility compared to ester or ketone analogues, critical for oral bioavailability in drugs like sitagliptin .
  • Bulky substituents (e.g., methoxynaphthyl in MmB-38) improve CNS targeting but reduce renal clearance .

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is a derivative of the triazolo-pyridine family, which has been explored for various pharmacological effects.

  • Molecular Formula : C₆H₈ClF₃N₄
  • Molecular Weight : 228.60 g/mol
  • CAS Number : 762240-92-6
  • Appearance : White to light yellow powder

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a pharmaceutical intermediate in the synthesis of Sitagliptin, an effective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. DPP-4 inhibitors are known to enhance insulin secretion and lower blood glucose levels by preventing the degradation of incretin hormones.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of DPP-4 : This enzyme is responsible for the inactivation of incretin hormones. By inhibiting DPP-4, the compound leads to increased levels of these hormones, promoting insulin release and reducing glucagon secretion.

Research Findings

Recent studies have highlighted various aspects of the biological activity associated with this compound:

  • Cytotoxicity Studies : An MTT assay was performed to evaluate the cytotoxic effects on different cell lines. The results indicated that at certain concentrations, the compound exhibited low cytotoxicity while maintaining significant activity against target enzymes involved in glucose metabolism .
  • Metabolic Stability : The compound demonstrated excellent metabolic stability in vitro. Studies indicated that over 99% of the compound remained intact after incubation with rat liver S9 fractions supplied with NADPH . This suggests that it may have favorable pharmacokinetic properties.
  • Selectivity and Binding Studies : Molecular docking studies revealed that the triazolo-pyridine scaffold effectively binds to heme-containing enzymes with high selectivity. The binding interactions were primarily facilitated by coordination with iron atoms in heme groups . This characteristic could be leveraged for developing targeted therapies.

Case Study 1: Antidiabetic Activity

A study focusing on the antidiabetic properties of DPP-4 inhibitors included analogs derived from triazolo-pyridine scaffolds. The results indicated that modifications at specific positions significantly enhanced their inhibitory potency against DPP-4 compared to existing drugs like Sitagliptin .

Case Study 2: Immunomodulatory Effects

Research has also explored the potential immunomodulatory effects of triazolo derivatives. Compounds similar to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine were shown to enhance immune responses by modulating pathways involved in immune suppression .

Q & A

What are the recommended synthetic routes for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid?

Basic
Synthesis typically involves cyclocondensation of trifluoromethyl-containing precursors with heterocyclic intermediates. For example:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids under Pd catalysis to introduce aryl/heteroaryl groups .
  • Cyclization of hydrazine derivatives with carbonyl compounds in acidic media to form the triazolo core .
  • Protection of the carboxylic acid during synthesis (e.g., using tert-butoxycarbonyl groups) to prevent side reactions, followed by deprotection with aqueous base .
    Key purification methods :
  • Silica gel chromatography with chloroform/methanol gradients .
  • Recrystallization from propan-2-ol or similar solvents .

How should researchers handle and store this compound to ensure stability?

Basic

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
  • Solubility : Use chloroform or methanol for dissolution; avoid aqueous solutions at extreme pH .
  • Safety : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to minimize inhalation risks .

What spectroscopic techniques are effective for characterizing this compound?

Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm ring substitution patterns and trifluoromethyl group integration .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and triazolo ring vibrations .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 294.1) and purity (>95%) .

How can contradictory data in reaction yields be resolved during synthesis?

Advanced

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS or 19^{19}F NMR to trace fluorinated intermediates or side products .
  • Replicate Literature Protocols : Cross-validate with methods from Kim et al. (e.g., DPP-IV inhibitor synthesis) to isolate critical steps .

What strategies optimize purification from complex reaction mixtures?

Advanced

  • Combined Techniques : Pre-purify via liquid-liquid extraction (e.g., ethyl acetate/water) before silica chromatography .
  • Gradient Elution : Use stepwise increases in methanol (5% → 20%) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., chloroform/hexane) for high-purity crystals .

How can researchers investigate the pharmacological activity of this compound?

Advanced

  • Enzyme Assays : Test inhibition of dipeptidyl peptidase IV (DPP-IV) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
  • Structure-Activity Relationships (SAR) : Modify the trifluoromethyl group or pyridine substituents to assess binding affinity .
  • In Silico Modeling : Dock the compound into DPP-IV active sites (PDB: 1X70) to predict interactions .

How to analyze stability under varying pH and temperature conditions?

Advanced

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25°C, 24h) and monitor decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition >150°C) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and compare chromatographic profiles .

How to address spectral discrepancies during structural elucidation?

Advanced

  • Multi-Technique Validation : Combine 19^{19}F NMR (for CF3_3 groups) with high-resolution MS to resolve ambiguities .
  • X-ray Crystallography : Resolve absolute configuration if chiral centers are present .
  • Reference Comparisons : Cross-check with spectral data from EVITA Chem (InChI key: ZPEFURFEACYPOT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.